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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-pyridineboronic acid is a versatile bifunctional molecule that has garnered
significant attention in the fields of medicinal chemistry and materials science. Its unique
structure, incorporating a chlorine-substituted pyridine ring and a boronic acid moiety, makes it
a valuable building block in organic synthesis, particularly in the formation of carbon-carbon
and carbon-heteroatom bonds. This guide provides an in-depth overview of the chemical
properties, synthesis, and key applications of 3-chloro-4-pyridineboronic acid, with a focus
on its role in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

3-Chloro-4-pyridineboronic acid is typically a white to off-white solid. It is often available as a
hydrate, which can affect its physical properties such as melting point. The boronic acid group
is known to form a cyclic anhydride trimer, a boroxine, upon dehydration.

Table 1: Physical and Chemical Properties of 3-Chloro-4-pyridineboronic Acid
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Property Value Reference
Molecular Formula CsHsBCINO:2 [1112][3]
Molecular Weight 157.36 g/mol [11[2][3]
CAS Number 458532-98-4 [1]12113]
Melting Point 95-97 °C (hydrate)

Boiling Point Not available

Not available (1.194 g/cm3 for

Density

pinacol ester)

~10.20 (for 3-chloro-

pKa substituted pyridineboronic

acid)

[1]

Slightly soluble in water.

Soluble in organic solvents like

Solubility

methanol, ethanol, THF, and

DMF.

Appearance White to off-white solid

Spectroscopic Data

While specific spectra for 3-chloro-4-pyridineboronic acid are not readily available in public

databases, the expected NMR chemical shifts can be estimated based on the analysis of

similar structures.

Table 2: Estimated tH and 33C NMR Chemical Shifts
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Estimated Chemical Shift

Nucleus Notes
(ppm)

IH NMR

Pyridine H (adjacent to

B(OH)2) 7.8-8.2

Pyridine H (adjacent to Cl) 7.4-7.6

Pyridine H 8.5-8.8

B(OH)2 8.0 - 8.5 (broad singlet) Exchangeable with D20

13C NMR

C-B 130 - 135 (broad)

C-Cl 148 - 152

Pyridine C 125 - 155

Mass Spectrometry: High-resolution mass spectrometry of the pinacol ester derivative shows a
predicted [M+H]* ion at m/z 240.09572.[5]

Synthesis of 3-Chloro-4-pyridineboronic Acid

The synthesis of 3-chloro-4-pyridineboronic acid can be achieved through a multi-step

process, typically involving the lithiation of a suitable pyridine precursor followed by quenching

with a borate ester. A general synthetic approach is outlined below, based on established

methodologies for the synthesis of pyridineboronic acids.
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Step 1: Lithiation

3,4-dichloropyridine

-78 °C, THF

LDA or n-BuLi
(Strong Base)

Step 2: Borylation

Lithium 3-chloro-4-lithiopyridine
(Unstable Intermediate)

Triisopropyl borate
(B(O-iPr)s)

-78 °C to 1

Step 3: Hydrolysis

Y
. Aqueous Acid
3-Chloro-4-pyridineboronic acid

Click to download full resolution via product page

Figure 1: General synthetic workflow for 3-Chloro-4-pyridineboronic acid.

Detailed Experimental Protocol: Synthesis

» Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of
3,4-dichloropyridine in anhydrous tetrahydrofuran (THF).

« Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium
diisopropylamide (LDA) or n-butyllithium in a suitable solvent is added dropwise via the

dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at
this temperature for 1-2 hours.
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» Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The
mixture is then allowed to warm slowly to room temperature and stirred overnight.

» Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous
hydrochloric acid at 0 °C. The organic layer is separated, and the aqueous layer is extracted
with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure.

 Purification: The crude product is purified by recrystallization or column chromatography to
yield 3-chloro-4-pyridineboronic acid.

Suzuki-Miyaura Cross-Coupling Reactions

3-Chloro-4-pyridineboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions
for the synthesis of biaryl and heteroaryl compounds.[6][7][8][9] The pyridine nitrogen can
influence the catalytic cycle, and reaction conditions may require optimization for high yields.

Suzuki-Miyaura Coupling Workflow

3. Add Degassed Solvent 4. Heat Reaction Mixture: 5. Monitor Progress:
Dioxane/Water, To\ueneD ( (e.g., 80-120 °C) (TLC, LC-MS) 6. Aqueous Workup

Click to download full resolution via product page

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
e Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0

equiv), 3-chloro-4-pyridineboronic acid (1.2-1.5 equiv), and a base (e.g., K2COs, Cs2COs3,
KsPOa4, 2.0-3.0 equiv).
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» Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2,
Pdz(dba)s, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, RuPhos, 2-10 mol%).

e Reaction Assembly: Add the catalyst mixture to the Schlenk flask. The flask is then
evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

» Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water,
toluene, or DMF) via syringe.

» Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with
vigorous stirring.

e Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

e Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an
organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is dried
over anhydrous sodium sulfate and concentrated in vacuo.

 Purification: The crude product is purified by flash column chromatography on silica gel or by
recrystallization to afford the desired biaryl product.

Safety and Handling

3-Chloro-4-pyridineboronic acid is an irritant and should be handled with appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All
manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and
contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For
detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-4-pyridineboronic acid is a valuable and versatile reagent in modern organic
synthesis. Its ability to participate in a wide range of cross-coupling reactions, particularly the
Suzuki-Miyaura coupling, makes it an essential building block for the construction of complex
molecules with applications in pharmaceuticals and materials science. A thorough
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understanding of its chemical properties, synthetic methods, and reaction protocols is crucial
for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b151494?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/d3/ob/d3ob01211e/d3ob01211e1.pdf
https://organoborons.com/data/cas-458532-98-4.html
https://organoborons.com/data/cas-458532-98-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-pyridineboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-pyridineboronic-acid
https://www.researchgate.net/publication/331227750_Concentration_and_Temperature_Dependences_of_2-Chloro-3-trifluoromethylpyridine_Solubilities_in_DMF_Tetrahydrofuran_and_DMF_Isopropanol_Mixtures
https://pubchemlite.lcsb.uni.lu/e/compound/44755154
https://pubchemlite.lcsb.uni.lu/e/compound/44755154
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pubmed.ncbi.nlm.nih.gov/40204443/
https://pubmed.ncbi.nlm.nih.gov/40204443/
https://pubmed.ncbi.nlm.nih.gov/40204443/
https://m.youtube.com/watch?v=yVq6sj3VHLE
https://www.researchgate.net/publication/390591219_Development_of_Suzuki-Miyaura_Coupling_between_4-Pyridine_Boronate_Derivatives_and_Aryl_Halide_to_Suppress_Phenylated_Impurities_Derived_from_Phosphorus_Ligands
https://www.benchchem.com/product/b151494#3-chloro-4-pyridineboronic-acid-chemical-properties
https://www.benchchem.com/product/b151494#3-chloro-4-pyridineboronic-acid-chemical-properties
https://www.benchchem.com/product/b151494#3-chloro-4-pyridineboronic-acid-chemical-properties
https://www.benchchem.com/product/b151494#3-chloro-4-pyridineboronic-acid-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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